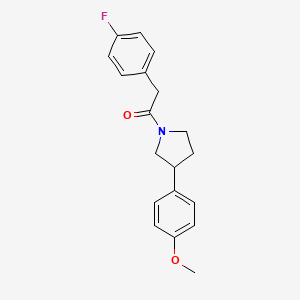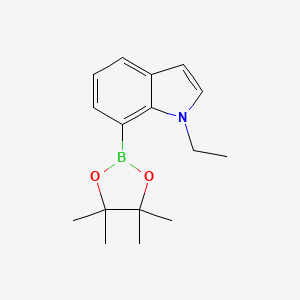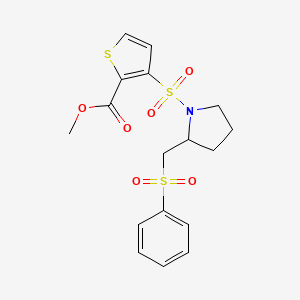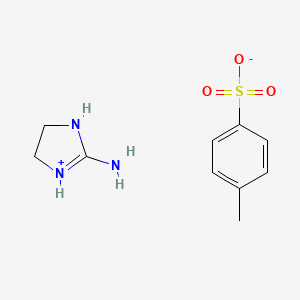
2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, also known as 4'-fluoropropiophenone or 4F-POP, is a synthetic compound belonging to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Wirkmechanismus
The exact mechanism of action of 4F-POP is not fully understood. However, it is believed to act as a dopamine and serotonin transporter blocker, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 4F-POP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-POP are similar to other cathinones. It has been found to cause an increase in heart rate, blood pressure, and body temperature. It also has psychoactive effects, including euphoria, increased sociability, and decreased appetite. However, the long-term effects of 4F-POP on the brain and other organs are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4F-POP in lab experiments is its potency as a dopamine and serotonin transporter blocker. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its psychoactive effects may also make it difficult to use in certain experiments, as it may interfere with the behavior of test subjects.
Zukünftige Richtungen
There are several future directions for research on 4F-POP. One area of interest is its potential use as a treatment for addiction. Its ability to block dopamine and serotonin transporters may make it useful in reducing drug cravings and withdrawal symptoms. Another area of research is the development of new cathinones with similar or improved properties compared to 4F-POP. Finally, more research is needed to understand the long-term effects of 4F-POP on the brain and other organs, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of 4F-POP involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of pyrrolidine and acetic anhydride. The resulting product is then purified using chromatography techniques. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
4F-POP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine transporter blocker, similar to other cathinones such as MDPV and α-PVP. Studies have also shown that 4F-POP has a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-18-8-4-15(5-9-18)16-10-11-21(13-16)19(22)12-14-2-6-17(20)7-3-14/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYHHTOQVOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2854554.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2854556.png)




![(3-Fluoro-4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2854567.png)